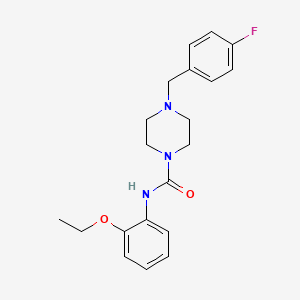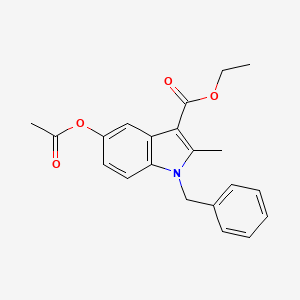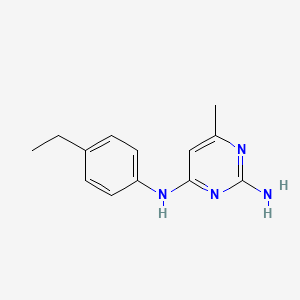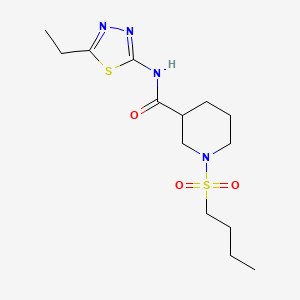![molecular formula C17H19Cl2NO B5326053 N-{4-[(4-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B5326053.png)
N-{4-[(4-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(4-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride, also known as CPP-115, is a novel GABA aminotransferase inhibitor that has shown promising results in various scientific studies. GABA aminotransferase is a key enzyme in the degradation of the inhibitory neurotransmitter GABA, and inhibition of this enzyme leads to an increase in GABA levels in the brain. This increase in GABA levels has been linked to various therapeutic effects, including anticonvulsant, anxiolytic, and analgesic effects.
Wirkmechanismus
N-{4-[(4-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride works by inhibiting GABA aminotransferase, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal excitability. By increasing GABA levels, this compound has been shown to reduce neuronal excitability, which can lead to anticonvulsant, anxiolytic, and analgesic effects.
Biochemical and physiological effects:
This compound has been shown to increase GABA levels in the brain, which can lead to various biochemical and physiological effects. These effects include reduced neuronal excitability, increased inhibition of neurotransmitter release, and increased inhibition of neuronal firing. These effects have been linked to the anticonvulsant, anxiolytic, and analgesic effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{4-[(4-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride is that it is a selective GABA aminotransferase inhibitor, which means that it specifically targets this enzyme without affecting other enzymes or neurotransmitters. This selectivity makes this compound a useful tool for studying the role of GABA in various physiological processes.
One limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in animal studies. However, various formulations of this compound have been developed to address this issue.
Zukünftige Richtungen
There are many potential future directions for research involving N-{4-[(4-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride. One area of interest is the potential use of this compound as a treatment for epilepsy. Studies have shown that this compound has anticonvulsant effects in animal models of epilepsy, and further research is needed to determine its potential as a clinical treatment.
Another area of interest is the potential use of this compound as a treatment for anxiety and depression. Studies have shown that this compound has anxiolytic effects in animal models of anxiety, and it has also been shown to increase GABA levels in the prefrontal cortex, which is involved in regulating mood.
Overall, this compound is a promising compound that has shown potential in various scientific studies. Further research is needed to fully understand its mechanisms of action and potential clinical applications.
Synthesemethoden
N-{4-[(4-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride can be synthesized using a multistep process involving the reaction of 4-chlorobenzyl alcohol with 4-hydroxybenzaldehyde to form 4-[(4-chlorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with cyclopropanamine to form this compound.
Wissenschaftliche Forschungsanwendungen
N-{4-[(4-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride has been extensively studied in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. Studies have shown that this compound has anticonvulsant effects in animal models of epilepsy, and it has also been shown to have anxiolytic and analgesic effects.
Eigenschaften
IUPAC Name |
N-[[4-[(4-chlorophenyl)methoxy]phenyl]methyl]cyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO.ClH/c18-15-5-1-14(2-6-15)12-20-17-9-3-13(4-10-17)11-19-16-7-8-16;/h1-6,9-10,16,19H,7-8,11-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAOIBORRBPIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5325979.png)

![N-(3-chloro-4-methylphenyl)-4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5325995.png)
![5-[1-(3,5-dimethoxybenzyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5326009.png)
![7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5326017.png)
![({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5326021.png)


![N-{3-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5326047.png)



![N-[1-(methoxymethyl)cyclopentyl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5326074.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-(2-hydroxyphenyl)-N-methylacetamide](/img/structure/B5326082.png)